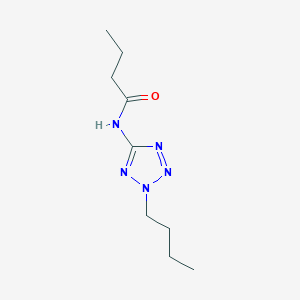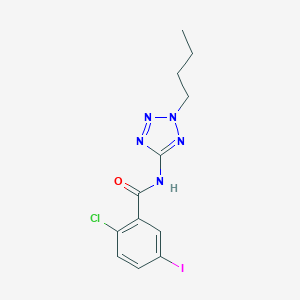
N-(3-acetylphenyl)-2-(1-adamantyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-(1-adamantyl)acetamide, commonly known as Adrafinil, is a synthetic nootropic compound that was first developed in the late 1970s. It is a prodrug for Modafinil, which means that it is converted into Modafinil in the body. Adrafinil is known for its ability to enhance cognitive function, promote wakefulness, and improve mood.
Mécanisme D'action
Adrafinil works by increasing the levels of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and histamine. It also stimulates the release of orexin, a neuropeptide that is involved in the regulation of wakefulness and arousal. Adrafinil has been shown to increase alertness and wakefulness, improve cognitive function, and enhance mood.
Biochemical and Physiological Effects:
Adrafinil has been shown to increase the levels of certain enzymes in the liver, such as cytochrome P450 and UDP-glucuronosyltransferase. It has also been shown to increase the levels of certain hormones, such as cortisol and growth hormone. Adrafinil has been shown to have no significant effects on blood pressure, heart rate, or body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
Adrafinil is a useful tool for researchers studying cognitive function and sleep disorders. It is relatively easy to synthesize and is readily available for research purposes. However, Adrafinil has a relatively short half-life and is converted into Modafinil in the body, which can make it difficult to study the specific effects of Adrafinil alone.
Orientations Futures
There are several future directions for research on Adrafinil. One area of interest is the potential therapeutic applications of Adrafinil in the treatment of depression, anxiety, and other psychiatric disorders. Another area of interest is the development of more potent and selective Adrafinil analogs that can target specific neurotransmitter systems in the brain. Additionally, more research is needed to fully understand the effects of Adrafinil on liver enzymes and hormone levels.
Méthodes De Synthèse
The synthesis of Adrafinil involves the condensation of 2-(1-adamantyl)acetic acid with 3-acetylphenylhydrazine. The resulting product is then reduced with sodium borohydride to form Adrafinil. The synthesis method is relatively simple and straightforward, and Adrafinil is readily available for research purposes.
Applications De Recherche Scientifique
Adrafinil has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, attention, and learning in both animal and human studies. Adrafinil has also been studied for its potential therapeutic applications in the treatment of sleep disorders, such as narcolepsy and sleep apnea. Additionally, Adrafinil has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
Formule moléculaire |
C20H25NO2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-2-(1-adamantyl)acetamide |
InChI |
InChI=1S/C20H25NO2/c1-13(22)17-3-2-4-18(8-17)21-19(23)12-20-9-14-5-15(10-20)7-16(6-14)11-20/h2-4,8,14-16H,5-7,9-12H2,1H3,(H,21,23) |
Clé InChI |
LNHGURJXTANKGE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251145.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)


![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)

![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)

![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)

![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
